molecular formula C9H13BrN2O B13314710 5-Bromo-4-(2-methylpropoxy)pyridin-3-amine

5-Bromo-4-(2-methylpropoxy)pyridin-3-amine

Cat. No.: B13314710
M. Wt: 245.12 g/mol
InChI Key: CJTLEGCNJHTICK-UHFFFAOYSA-N
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Description

5-Bromo-4-(2-methylpropoxy)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a 2-methylpropoxy group at the 4th position, and an amine group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2-methylpropoxy)pyridin-3-amine can be achieved through several methods. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid . The reaction conditions often include the use of a base such as potassium phosphate in a solvent mixture of 1,4-dioxane and water, with the reaction being carried out at elevated temperatures (around 90°C) for an extended period (e.g., 18 hours) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2-methylpropoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, coupling with different arylboronic acids can yield a variety of substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-4-(2-methylpropoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2-methylpropoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in clot formation, leading to its anti-thrombolytic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(2-methylpropoxy)pyridin-3-amine is unique due to the presence of the 2-methylpropoxy group, which can influence its reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-4-(2-methylpropoxy)pyridin-3-amine

InChI

InChI=1S/C9H13BrN2O/c1-6(2)5-13-9-7(10)3-12-4-8(9)11/h3-4,6H,5,11H2,1-2H3

InChI Key

CJTLEGCNJHTICK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=NC=C1N)Br

Origin of Product

United States

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